

What are the fundamental properties of (2-Methylfuran-3-yl)methanamine?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methylfuran-3-yl)methanamine

Cat. No.: B1357073

[Get Quote](#)

An In-depth Technical Guide on the Core Properties of (2-Methylfuran-3-yl)methanamine

Introduction: Unveiling a Versatile Heterocyclic Building Block

(2-Methylfuran-3-yl)methanamine, a disubstituted furan derivative, represents a compelling molecular scaffold for researchers in medicinal chemistry and materials science. The furan nucleus is a cornerstone in the development of pharmacologically active agents, prized for its unique electronic properties and its ability to act as a bioisostere for other aromatic rings, such as phenyl groups.^{[1][2]} This bioisosteric replacement can enhance metabolic stability, modulate receptor binding interactions, and improve the overall pharmacokinetic profile of a drug candidate.^[1] The incorporation of a primary aminomethyl group at the 3-position introduces a basic, nucleophilic center, providing a reactive handle for the construction of more complex molecular architectures. This guide offers a comprehensive analysis of the fundamental properties, plausible synthetic routes, predictive characterization, and potential applications of (2-Methylfuran-3-yl)methanamine, designed for professionals engaged in drug discovery and development.

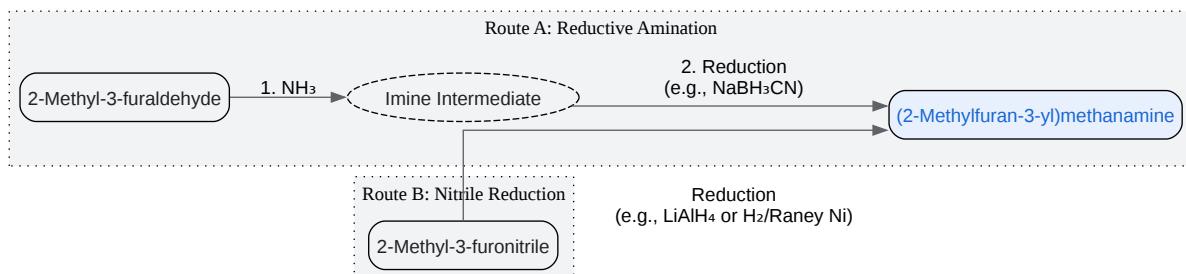
Section 1: Core Physicochemical and Structural Properties

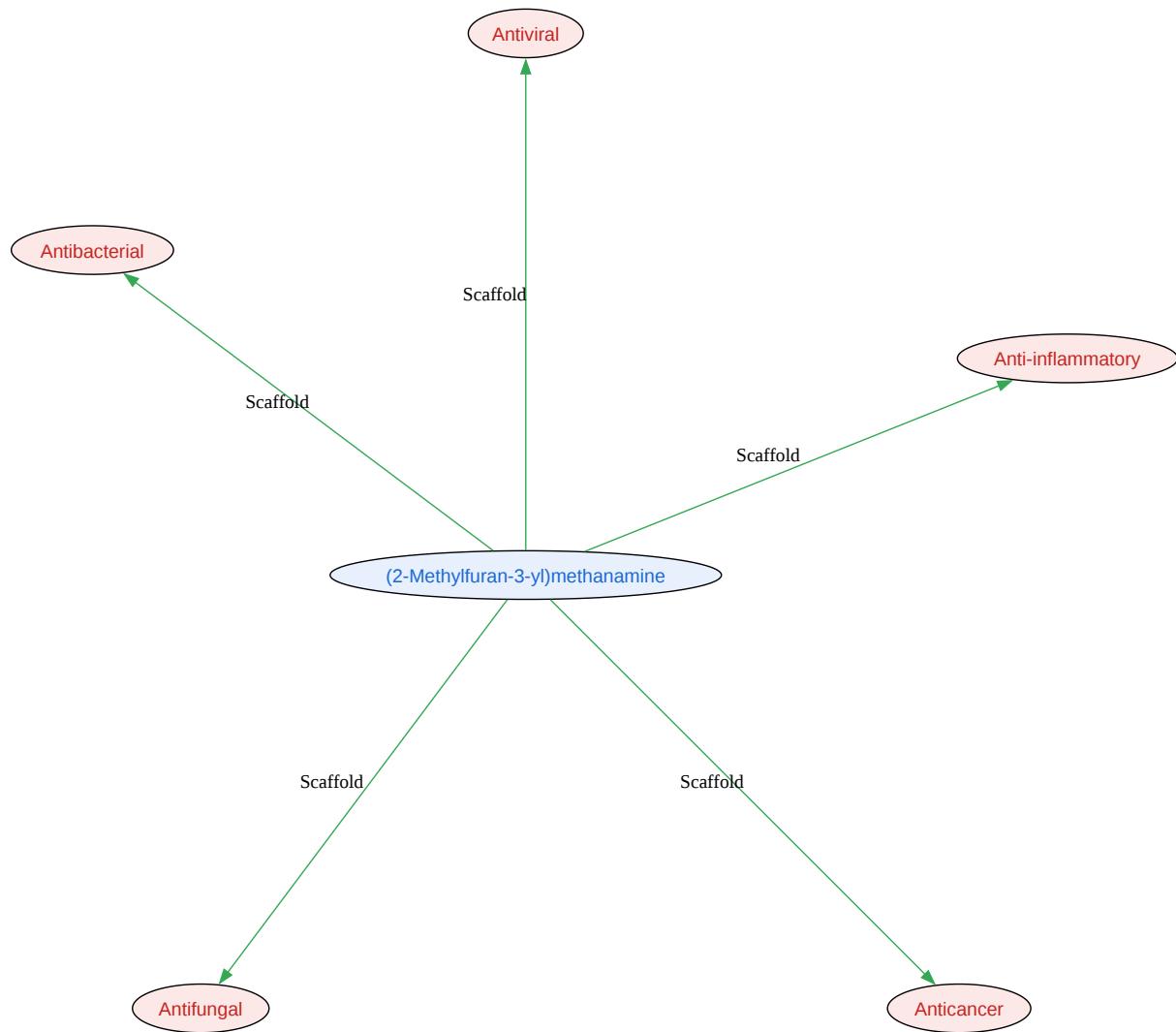
(2-Methylfuran-3-yl)methanamine (CAS No: 35801-15-1) is an organic compound with the molecular formula C₆H₉NO.^[3] Its structure consists of a furan ring substituted with a methyl

group at the 2-position and a methanamine group at the 3-position. This arrangement of substituents dictates its physical and chemical behavior. The presence of the nitrogen and oxygen heteroatoms makes the molecule polar and capable of acting as both a hydrogen bond donor (the $-\text{NH}_2$ group) and acceptor (the furan oxygen and the amine nitrogen). This capacity for hydrogen bonding is a critical determinant of its solubility and its potential interactions with biological targets.

Table 1: Physicochemical Data for (2-Methylfuran-3-yl)methanamine

Property	Value	Source
CAS Number	35801-15-1	[3]
Molecular Formula	$\text{C}_6\text{H}_9\text{NO}$	[3]
Molecular Weight	111.14 g/mol	[3]
Appearance	Light yellow to yellow Liquid / Solid	[3]
Boiling Point (Predicted)	$159.9 \pm 25.0 \text{ } ^\circ\text{C}$	[3]
Density (Predicted)	$1.024 \pm 0.06 \text{ g/cm}^3$	[3]
pKa (Predicted)	9.12 ± 0.29	[3]
Storage Conditions	2-8°C, Protect from light	[3]


Section 2: Synthesis and Structural Elucidation


While specific, peer-reviewed synthetic procedures for **(2-Methylfuran-3-yl)methanamine** are not extensively documented in readily available literature, its structure lends itself to synthesis via well-established and reliable organic chemistry transformations. The commercial availability of its hydrochloride salt implies that robust manufacturing routes have been developed.[4] Below, we propose two logical and efficient synthetic pathways.

Proposed Synthetic Pathways

The most direct approaches to synthesizing **(2-Methylfuran-3-yl)methanamine** would involve the formation of the amine group from a suitable precursor, such as an aldehyde or a nitrile.

- Route A: Reductive Amination of 2-Methyl-3-furaldehyde. This is a cornerstone reaction for amine synthesis. The aldehyde precursor is reacted with a source of ammonia (like ammonia in methanol or ammonium chloride) to form an intermediate imine, which is then reduced *in situ* to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (NaBH_4), sodium cyanoborohydride (NaBH_3CN), or catalytic hydrogenation. The choice of reducing agent is critical; for instance, NaBH_3CN is often preferred for its selectivity in reducing the C=N double bond over the C=O bond of the starting aldehyde.
- Route B: Reduction of 2-Methyl-3-furonitrile. The reduction of a nitrile group is another classic and high-yielding method for the preparation of primary amines. The precursor, 2-methyl-3-furonitrile, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent or through catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often clean and efficient, provided the nitrile precursor is accessible.

Potential Biological Activities
of Furan Scaffolds

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. (2-METHYL-3-FURYL)METHYLAMINE | 35801-15-1 [chemicalbook.com]
- 4. 1197962-78-9|(2-Methylfuran-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [What are the fundamental properties of (2-Methylfuran-3-yl)methanamine?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357073#what-are-the-fundamental-properties-of-2-methylfuran-3-yl-methanamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com